

# UT-155 In Vitro Assay Protocol for Prostate Cancer Cells

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## Compound of Interest

Compound Name: UT-155

Cat. No.: B611605

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## Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: **UT-155** is a potent, selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical studies for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional AR antagonists that merely block the receptor's function, **UT-155** actively promotes the degradation of both full-length AR and its splice variants (AR-SVs), which are key drivers of resistance to current therapies.<sup>[1]</sup> **UT-155** binds to the N-terminal domain (NTD) of the AR, a region not targeted by current drugs, and induces its degradation through the proteasomal pathway.<sup>[1]</sup> This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of **UT-155** in prostate cancer cell lines.

## Data Presentation

Table 1: In Vitro Efficacy of **UT-155** on Androgen Receptor (AR) Degradation

Cell Line	AR Status	UT-155 Concentration	Treatment Duration	AR Degradation	Reference
LNCaP	AR-positive	10 $\mu$ M	24 hours	Significant degradation of full-length AR	<a href="#">[1]</a>
22Rv1	AR-positive, expresses AR-SVs	10 - 10,000 nM	24 hours	Dose-dependent degradation of full-length AR and AR-SVs	<a href="#">[2]</a>
LNCaP-95	Expresses AR and AR-SVs	10 $\mu$ M	24 hours	Degradation of full-length AR and AR-SVs	<a href="#">[2]</a>
D567es	Expresses AR-V567es	10 $\mu$ M	24 hours	Degradation of AR-V567es	<a href="#">[2]</a>

Table 2: Effect of **UT-155** on AR Target Gene Expression

Cell Line	Gene	UT-155 Concentration	Treatment Duration	Effect on Expression	Reference
LNCaP	FKBP5	Dose-response	24 hours	Inhibition of R1881-induced expression	<a href="#">[3]</a>
22Rv1	FKBP5	10 - 10,000 nM	48 hours	Inhibition of expression	<a href="#">[2]</a>
LNCaP	PSA	Dose-response	Not Specified	Inhibition of R1881-induced expression	<a href="#">[1]</a>

Table 3: Effect of **UT-155** on Prostate Cancer Cell Viability

Cell Line	Assay	UT-155 Concentration	Treatment Duration	Effect on Cell Viability	Reference
LNCaP	SRB assay	Dose-response	6 days	Inhibition of R1881-induced cell growth	<a href="#">[3]</a>

## Experimental Protocols

### Cell Culture of LNCaP Prostate Cancer Cells

This protocol describes the standard culture conditions for LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line.

Materials:

- LNCaP cells (ATCC® CRL-1740™)

- RPMI-1640 Medium (e.g., Gibco™ 11875093)
- Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)
- Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)
- 0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)
- Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)
- Charcoal-stripped FBS (for androgen deprivation studies) (e.g., Gibco™ 12676029)
- Methyltrienolone (R1881) (e.g., PerkinElmer NLP005005MG)

#### Procedure:

- **Complete Growth Medium:** Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
- **Cell Seeding:** Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Cell Maintenance:** Change the medium every 2-3 days.
- **Cell Passaging:** When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.
- **Androgen Deprivation:** For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

## Western Blot for Androgen Receptor Degradation

This protocol details the procedure to assess the degradation of the androgen receptor (AR) in prostate cancer cells following treatment with **UT-155**.

Materials:

- LNCaP or 22Rv1 cells
- **UT-155**
- RIPA lysis buffer (with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary Antibody: Rabbit anti-Androgen Receptor (e.g., Cell Signaling Technology #3202, 1:1000 dilution)[4]
- Loading Control Primary Antibody: Mouse anti- $\beta$ -Actin (e.g., Sigma-Aldrich A5441, 1:5000 dilution)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- MG-132 (proteasome inhibitor, optional)

Procedure:

- Cell Treatment: Seed prostate cancer cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of **UT-155** (e.g., 0.01, 0.1, 1, 10  $\mu$ M) for a

specified duration (e.g., 24 hours). A vehicle-treated group (e.g., DMSO) should be included as a control. For experiments investigating the mechanism of degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10  $\mu$ M) for 1-2 hours before adding **UT-155**.<sup>[1]</sup>

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g.,  $\beta$ -actin or GAPDH) to ensure equal protein loading.

## Cell Viability Assay (MTS Assay)

This protocol describes how to measure the effect of **UT-155** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cells (e.g., LNCaP)
- **UT-155**
- 96-well plates
- MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
- Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of **UT-155** (e.g., a serial dilution from 0.001 to 10  $\mu$ M). Include a vehicle-treated control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of **UT-155** that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the **UT-155** concentration.

## Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for quantifying the mRNA expression of AR target genes, such as FKBP5, in response to **UT-155** treatment.

## Materials:

- Prostate cancer cells (e.g., LNCaP)
- **UT-155**
- R1881 (synthetic androgen)
- RNA extraction kit (e.g., Qiagen RNeasy Kit)
- cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix
- qPCR instrument
- qPCR primers (see Table 4)

Table 4: Validated qPCR Primer Sequences

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Reference
AR	CCAGGAGCAGAGA GCGTGA	AGCCCCACTGAGTC ATCCAA	(PrimerBank ID: 31011141a1)
FKBP5	GCAGGAAGGCATCA GTCG	GCTCTTTGAAGGGC TTTGTC	(PrimerBank ID: 6632313a1)
GAPDH	AGCCACATCGCTCA GACAC	GCCCAATACGACCA AATCC	(PrimerBank ID: 37840493c1)

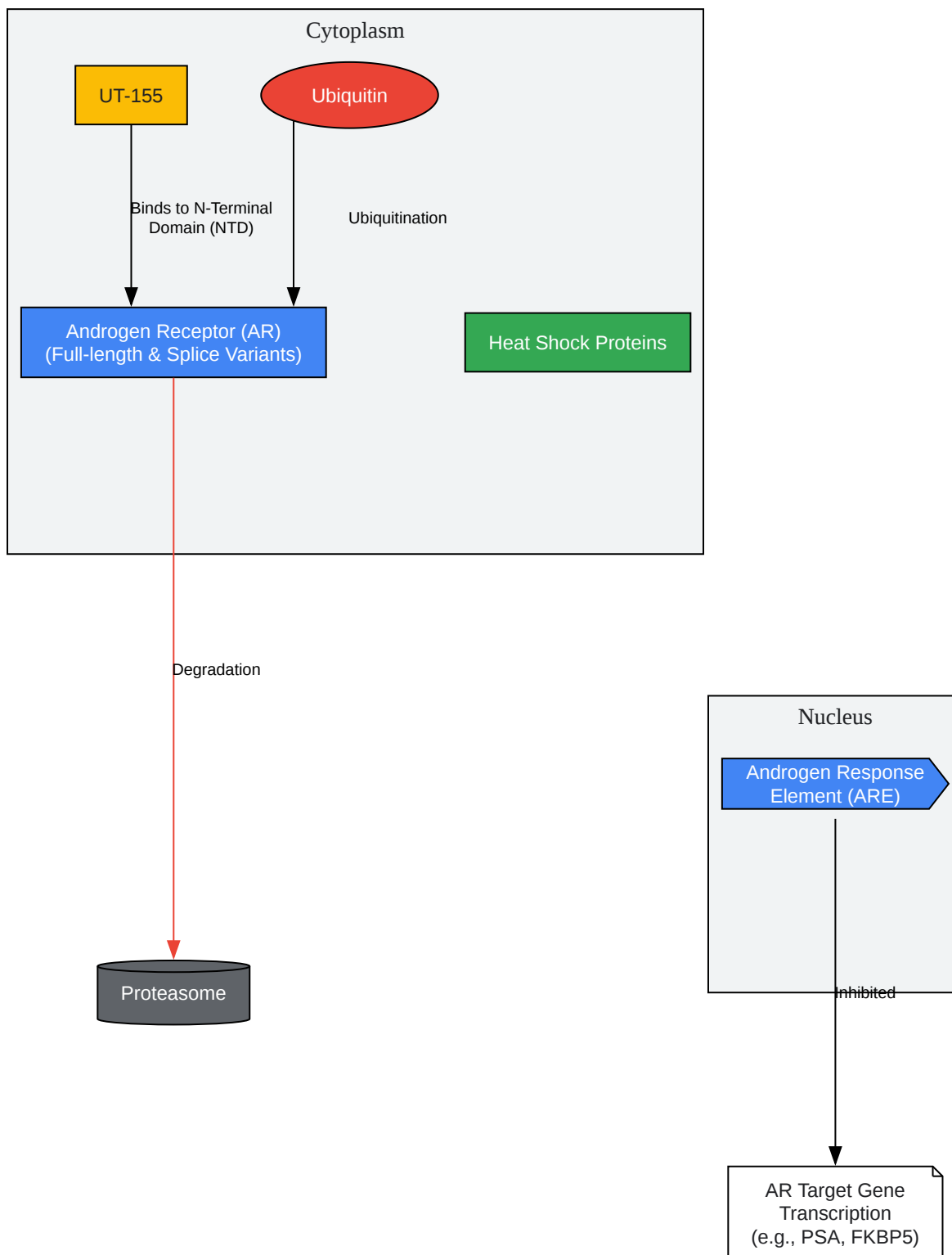
## Procedure:

- Cell Treatment: Seed and treat cells as described in the Western Blot protocol. For studying the inhibition of androgen-induced gene expression, co-treat with R1881 (e.g., 0.1 nM) and **UT-155**.



- RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., FKBP5) and a housekeeping gene (e.g., GAPDH).
  - Run the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

## Mandatory Visualization



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Caption: **UT-155** signaling pathway in prostate cancer cells.



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Caption: Western Blot experimental workflow.

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## References

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